![molecular formula C9H14O2 B071726 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene CAS No. 159912-77-3](/img/structure/B71726.png)
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene, also known as EMDT, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. EMDT is a versatile compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a variety of ways.
Mechanism Of Action
The mechanism of action of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene is not fully understood, but it is believed to interact with biological systems by forming covalent bonds with proteins and other molecules. 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, to inhibit the activity of certain enzymes, and to induce apoptosis in cancer cells. 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene in lab experiments is its versatility. It can be synthesized using a variety of methods and can be used in a variety of applications. However, one limitation of using 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Future Directions
There are several future directions for research involving 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene. One area of interest is the development of biosensors using 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene as a fluorescent probe. Another area of interest is the study of the interactions between 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene and proteins, which could lead to the development of new drugs and therapies. Additionally, the anti-cancer properties of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene could be further explored to develop new treatments for cancer.
Synthesis Methods
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene can be synthesized using a variety of methods, including the oxidation of 7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene-2,4-dione and the reduction of 7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene-2,4-dione using sodium borohydride. The latter method is preferred due to its simplicity and high yield.
Scientific Research Applications
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has shown potential in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, as an anti-cancer agent, and as a tool for studying protein-protein interactions. 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has also been used in the development of biosensors and in the study of enzyme kinetics.
properties
IUPAC Name |
7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h4,6-8H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGRTVQRUOULGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC=CC(O2)(O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00977829 |
Source


|
| Record name | 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene | |
CAS RN |
62255-25-8 |
Source


|
| Record name | 3,4-Dehydrobrevicomin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062255258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00977829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)
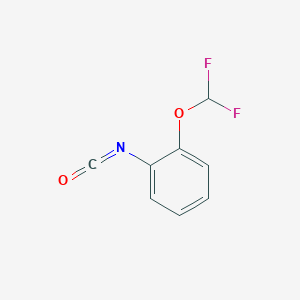
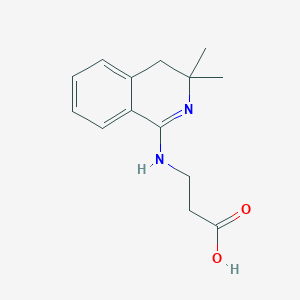

![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)
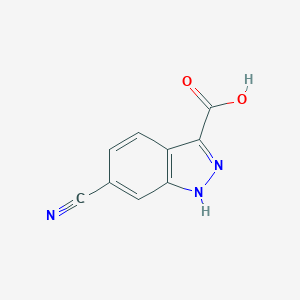

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)
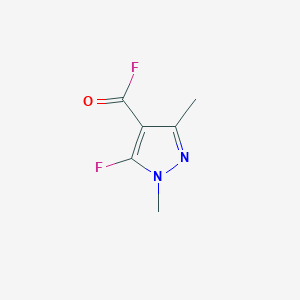
![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)
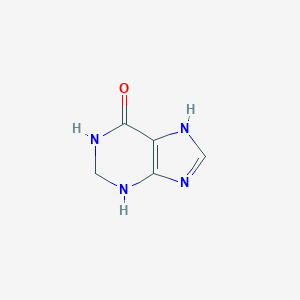
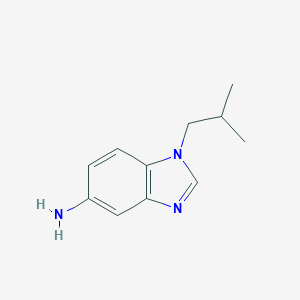
![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)